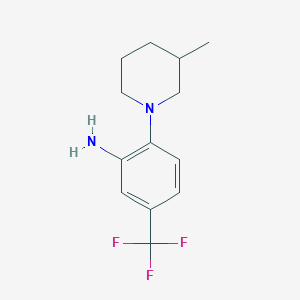

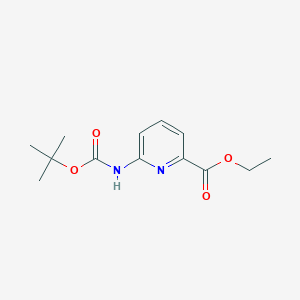

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate

概要

説明

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate, also known as Boc-Lys-OEt or N-Boc-L-lysine ethyl ester, is a chemical compound commonly used in chemical synthesis and drug development. It is also referred to as 2-Pyridinecarboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester; 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid ethyl ester; Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-2-pyridinecarboxylate .

Synthesis Analysis

The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate involves the reaction of ethyl 6-aminopicolinate with di-t-butyl dicarbonate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst . The reaction is typically carried out in a solvent such as tert-butyl alcohol or acetone at room temperature for about 18 hours . The product is then isolated by filtration after cooling the reaction mixture to -20°C .Molecular Structure Analysis

The molecular formula of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is C13H18N2O4 . This compound has a molecular weight of 266.29 g/mol.Chemical Reactions Analysis

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is a reactant in various chemical reactions. For instance, it can be used in the synthesis of Hsp90 fluorescent probes .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate include a molecular weight of 266.29300 . The compound’s exact mass is 266.12700 . It has a LogP value of 2.61890, indicating its lipophilicity . The boiling point, melting point, and density are not available .科学的研究の応用

Organic Synthesis

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is used in organic synthesis as a building block for creating more complex molecules. Its tert-butoxycarbonyl (Boc) group is particularly useful as a protective group for amines in multi-step synthetic processes . This compound can be involved in reactions to form various heterocyclic structures, which are prevalent in many pharmaceuticals.

Pharmacology

In pharmacology, this compound finds its use in the synthesis of drug precursors. Due to its reactive sites, it can be transformed into pharmacologically active molecules that may act as intermediates in the development of new medications .

Medicinal Chemistry

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is valuable in medicinal chemistry for drug design and discovery. It can be used to modify the pharmacokinetic properties of new chemical entities or to improve the metabolic stability of drug candidates .

Agricultural Chemistry

In the field of agricultural chemistry, such compounds can be utilized to synthesize agrochemicals. These chemicals may serve as precursors for the development of pesticides or herbicides, contributing to crop protection strategies .

Chemical Engineering

This compound is relevant in chemical engineering, particularly in process optimization and the development of synthetic pathways. Its role in the efficient synthesis of complex molecules can lead to advancements in manufacturing processes and material science .

Environmental Science

Lastly, Ethyl 6-((tert-butoxycarbonyl)amino)picolinate can be researched for environmental science applications. Its derivatives could potentially be used in the creation of environmentally friendly materials or in the study of environmental pollutants .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

特性

IUPAC Name |

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-5-18-11(16)9-7-6-8-10(14-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFUIDQWOBQJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598258 | |

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate | |

CAS RN |

203321-86-2 | |

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)